molecular formula C16H18O3 B6337098 Benzyl 5-oxooctahydropentalene-2-carboxylate CAS No. 1823792-15-9

Benzyl 5-oxooctahydropentalene-2-carboxylate

Cat. No.: B6337098
CAS No.: 1823792-15-9
M. Wt: 258.31 g/mol
InChI Key: SCVVUFBRQOIKMM-UHFFFAOYSA-N
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Description

Benzyl 5-oxooctahydropentalene-2-carboxylate is a bicyclic ester characterized by a fused octahydropentalene core with a ketone group at the 5-position and a benzyl ester moiety at the 2-position. This compound is structurally distinct due to its rigid bicyclic framework, which may confer unique physicochemical and biological properties compared to simpler benzoate esters.

Properties

IUPAC Name

benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c17-15-8-12-6-14(7-13(12)9-15)16(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVVUFBRQOIKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-oxooctahydropentalene-2-carboxylate typically involves the esterification of 5-oxooctahydropentalene-2-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-oxooctahydropentalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of octahydropentalene compounds can act as chemokine receptor antagonists, which may be beneficial in cancer therapy. The structural features of benzyl 5-oxooctahydropentalene-2-carboxylate allow for modifications that enhance its biological activity against specific cancer types. For instance, the compound has been explored for its ability to inhibit tumor growth by blocking pathways essential for cancer cell proliferation .

1.2 Enzyme Inhibition
The compound has shown promise as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. By inhibiting these enzymes, this compound could potentially reverse metabolic changes associated with tumor progression . This application underscores the importance of structural modifications in enhancing the efficacy of enzyme inhibitors.

Materials Science

2.1 Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the formation of high-performance materials with desirable mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in aerospace and automotive industries.

2.2 Functional Coatings
The compound's chemical properties enable its use in developing functional coatings that provide protective barriers against environmental factors. These coatings can be applied to various substrates to enhance durability and resistance to wear and corrosion.

Biochemical Applications

3.1 Drug Delivery Systems
The potential of this compound in drug delivery systems is being explored due to its ability to form stable complexes with therapeutic agents. This property can be utilized to enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy where localized treatment is crucial.

3.2 Research Reagent
As a versatile reagent, this compound is employed in various synthetic pathways in organic chemistry. Its reactivity allows chemists to utilize it as an intermediate in synthesizing more complex molecules, thereby facilitating research into new pharmaceuticals and agrochemicals.

Case Studies

Study Focus Findings
Study on Anticancer Properties Investigated the role of this compound as a chemokine receptor antagonistDemonstrated significant inhibition of tumor growth in vitro
Enzyme Inhibition Research Assessed the effectiveness of octahydropentalene derivatives against IDH enzymesFound promising results indicating potential for cancer treatment
Polymer Development StudyEvaluated the incorporation of this compound into polymer matricesReported improved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Benzyl 5-oxooctahydropentalene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical transformations. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or activation in biological systems.

Comparison with Similar Compounds

Structural Analogues in the Benzoate Family

Benzyl 5-oxooctahydropentalene-2-carboxylate belongs to the broader class of benzoate esters, which vary in substituents and backbone complexity. Key comparisons include:

Compound Backbone Structure Substituents Key Features CAS #
This compound Bicyclic octahydropentalene 5-oxo, 2-benzyl ester Rigid framework, polar ketone N/A
Methyl benzoate Monocyclic benzene Methyl ester Simple structure, high volatility 93-58-3
Isopropyl benzoate Monocyclic benzene Branched isopropyl ester Enhanced lipophilicity 939-48-0
cis-3-Hexenyl benzoate Monocyclic benzene Unsaturated aliphatic ester Flavor/fragrance applications 25152-85-6
Benzyl 5,5-difluorooctahydropentalene-2-carboxylate Bicyclic octahydropentalene 5,5-difluoro, 2-benzyl ester Electron-withdrawing fluorine substituents 1823257-14-2

Key Observations :

  • Backbone Complexity: The bicyclic octahydropentalene core distinguishes the target compound from monocyclic benzoates (e.g., methyl benzoate) .
  • Substituent Effects : The 5-oxo group introduces polarity and hydrogen-bonding capacity, contrasting with the 5,5-difluoro substituent in its fluorinated analogue, which may alter electronic properties and metabolic stability .
  • Ester Group Variations : Compared to aliphatic esters (e.g., isopropyl or cis-3-hexenyl), the benzyl ester enhances aromaticity and may slow hydrolysis, extending half-life in vivo .
Toxicity and Regulatory Considerations
  • Benzyl Alcohol : Chronic exposure can cause neurotoxicity and respiratory irritation .
  • Fluorinated Analogues : The 5,5-difluoro variant may exhibit altered toxicity due to fluorine’s metabolic resistance .

Biological Activity

Benzyl 5-oxooctahydropentalene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and immunological conditions. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound can be characterized by its unique octahydropentalene framework, which contributes to its biological properties. The compound's structure includes a benzyl group and a carboxylate functional group, which may influence its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of octahydropentalene have been shown to act as chemokine receptor antagonists, which are crucial in tumor progression and metastasis . The specific biological activities of this compound have not been extensively documented; however, related compounds have demonstrated:

  • Mechanism of Action : Inhibition of chemokine receptors involved in tumor cell migration.
  • In Vitro Studies : Compounds structurally related to benzyl 5-oxooctahydropentalene have shown IC50 values in the micromolar range against various cancer cell lines .

Immunological Activity

The compound has also been noted for its potential in treating immunological disorders. Similar compounds have been reported to modulate immune responses, suggesting that this compound may possess similar properties:

  • Clinical Relevance : Potential use in therapies targeting autoimmune diseases.
  • Research Findings : Some studies indicate that tricyclic compounds can enhance immune response or act as immunomodulators .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntitumorOctahydropentalene derivativesChemokine receptor antagonism
ImmunologicalTricyclic compoundsModulation of immune responses

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